molecular formula C15H14FN3O3 B1672878 Flumazenil CAS No. 78755-81-4

Flumazenil

Número de catálogo: B1672878
Número CAS: 78755-81-4
Peso molecular: 303.29 g/mol
Clave InChI: OFBIFZUFASYYRE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Reversal of Benzodiazepine Overdose

Clinical Use : Flumazenil is FDA-approved for the reversal of sedation induced by benzodiazepines in adults and children. It is particularly effective in cases of benzodiazepine overdose, where it can restore consciousness and respiratory function.

Case Studies :

  • A double-blind study involving 110 unconscious patients suspected of benzodiazepine overdose demonstrated that 75% of patients treated with this compound regained consciousness after a mean dose of 0.7 mg, compared to only one out of 14 in the placebo group (p < .001) .
  • Adverse effects included transient increases in blood pressure and heart rate, but no significant complications like convulsions or dysrhythmias were reported .

Treatment of Refractory Hypersomnolence

Clinical Use : Recent studies have explored the use of this compound for treating idiopathic hypersomnia, a condition characterized by excessive daytime sleepiness not attributable to other causes.

Case Studies :

  • A chart review indicated that sublingual and transdermal this compound provided sustained clinical benefit to 39% of patients with treatment-refractory hypersomnolence .
  • In a notable case report, a patient received a continuous subcutaneous infusion of this compound over 96 hours, which significantly mitigated symptoms related to excessive daytime sleepiness and cognitive impairment .

Diagnostic Tool in Drug Overdose

Clinical Use : this compound serves as a diagnostic tool to differentiate between pure benzodiazepine intoxication and mixed-drug overdoses.

Case Studies :

  • In a controlled study, this compound effectively distinguished between benzodiazepine-induced coma and other drug-induced comas. Patients who had primarily ingested benzodiazepines showed significant improvement after this compound administration, while those with mixed overdoses did not respond as favorably .
  • The ability to reverse respiratory depression in patients with mixed overdoses (including tricyclic antidepressants) has been documented, highlighting its utility in emergency settings .

Neuroimaging Applications

Clinical Use : this compound labeled with fluorine-18 is being investigated as a potential positron emission tomography (PET) imaging agent.

Research Findings :

  • Studies suggest that fluorine-18 this compound can evaluate cortical damage related to conditions such as stroke and Alzheimer’s disease. This application leverages its mechanism of action at the GABA-A receptor sites to assess neuronal function .

Summary Table of Applications

ApplicationDescriptionCase Study Reference
Benzodiazepine Overdose Reversal of sedation and coma from benzodiazepine overdose
Refractory Hypersomnolence Treatment for excessive daytime sleepiness
Diagnostic Tool Differentiation between pure benzodiazepine intoxication and mixed overdoses
Neuroimaging Agent Potential use as a PET imaging agent for brain assessment

Análisis Bioquímico

Biochemical Properties

Flumazenil competitively inhibits the activity at the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex . It interacts with the GABA A receptor, a key coordinator of brain activity, and antagonizes the central nervous system effects produced by benzodiazepines .

Cellular Effects

This compound influences cell function by reversing the effects of benzodiazepines on the central nervous system . It does not antagonize the central nervous system effects of drugs affecting GABA-ergic neurons by means other than the benzodiazepine receptor .

Molecular Mechanism

This compound exerts its effects at the molecular level by competitively inhibiting the benzodiazepine binding site on the GABA/benzodiazepine receptor complex . It is a weak partial agonist in some animal models of activity, but has little or no agonist activity in humans .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows immediate effects in reversing benzodiazepine-induced sedation . Due to its short half-life, multiple doses may be required to prevent recurrence of overdose symptoms or adverse side effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . High doses of this compound can elicit symptoms of benzodiazepine withdrawal, including seizures .

Metabolic Pathways

This compound is completely metabolized, primarily in the liver . The major metabolites of this compound identified in urine are the de-ethylated free acid and its glucuronide conjugate .

Transport and Distribution

This compound is distributed within cells and tissues via the bloodstream . It is formulated for intravenous administration primarily because it undergoes extensive first-pass metabolism after oral administration .

Subcellular Localization

This compound’s primary site of action is the GABA A receptor, located in the cell membrane . It competitively inhibits the benzodiazepine binding site on the GABA/benzodiazepine receptor complex, thereby reversing the effects of benzodiazepines .

Análisis De Reacciones Químicas

El flumazenilo experimenta varias reacciones químicas:

Actividad Biológica

Flumazenil, a specific benzodiazepine antagonist, is primarily used to reverse the effects of benzodiazepine overdose and sedation. Its biological activity encompasses various pharmacokinetic properties, metabolic pathways, and clinical applications. This article synthesizes recent research findings, case studies, and relevant data on the biological activity of this compound.

Pharmacokinetics

This compound exhibits rapid absorption and distribution characteristics. Following intravenous administration, peak plasma concentrations are achieved within 20 to 90 minutes. However, its bioavailability is relatively low (approximately 16%) due to significant presystemic elimination . The drug has a short half-life ranging from 0.7 to 1.3 hours, necessitating repeated dosing for sustained effects .

Table 1: Pharmacokinetic Profile of this compound

ParameterValue
Bioavailability~16%
Half-life0.7 - 1.3 hours
Peak concentration time20 - 90 minutes
Plasma protein binding~40%
Clearance520 - 1300 ml/min

Metabolism

This compound undergoes extensive hepatic metabolism, with three primary metabolites identified: N-demethylated and hydrolyzed products . A study demonstrated that approximately 50% of this compound was biotransformed by rat liver homogenate within 60 minutes, with metabolites M1 (methyl ester) and others detected during the process . The metabolic pathway suggests that this compound may undergo demethylation at its nitrogen-methyl group.

Clinical Applications

This compound is notably effective in treating benzodiazepine-induced comas. A double-blind study involving unconscious patients indicated that this compound significantly increased the rate of regaining consciousness compared to placebo. Specifically, 14 out of 17 patients treated with this compound awoke after a mean dose of 0.8 mg, while only one out of 14 in the placebo group did so .

Case Study: Efficacy in Drug Overdose

  • Population : Unconscious patients suspected of benzodiazepine overdose (n = 110).
  • Results :
    • Patients treated with this compound showed a significant decrease in coma scores from an average of 3.1 to 0.4 after administration.
    • Approximately 75% regained consciousness after an average dose of 0.7 mg.
    • Adverse effects were minimal, with no severe complications reported .

Safety Profile

This compound has been deemed safe for use in cases of suspected sedative-hypnotic toxicity. A retrospective review involving over 500 patients treated with this compound showed a positive response rate of approximately 81.7%, with no documented adverse events directly attributable to the drug . However, caution is advised due to potential relapses into coma, particularly in patients with mixed-drug overdoses.

This compound acts as a competitive antagonist at the GABA-A receptor sites, effectively reversing the central nervous system depressant effects induced by benzodiazepines . Interestingly, it has been observed that this compound may also exhibit weak agonist-like and inverse agonist-like properties depending on dosage and clinical conditions .

Propiedades

IUPAC Name

ethyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3/c1-3-22-15(21)13-12-7-18(2)14(20)10-6-9(16)4-5-11(10)19(12)8-17-13/h4-6,8H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBIFZUFASYYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023064
Record name Flumazenil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Flumazenil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015336
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.04e+00 g/L
Record name Flumazenil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01205
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flumazenil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015336
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Flumazenil, an imidazobenzodiazepine derivative, is a benzodiazepine antagonist. It competitively inhibits the benzodiazepine binding site on the GABA/benzodiazepine receptor complex. Flumazenil is a weak partial agonist in some animal models of activity, but has little or no agonist activity in man.
Record name Flumazenil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01205
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

78755-81-4
Record name Flumazenil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78755-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flumazenil [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078755814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flumazenil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01205
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name flumazenil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759193
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Flumazenil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-Imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid, 8-fluoro-5,6-dihydro-5-methyl-6-oxo-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.069
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUMAZENIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40P7XK9392
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Flumazenil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015336
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

201-203 °C, 201 - 203 °C
Record name Flumazenil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01205
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flumazenil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015336
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

0.1 g (2 mmol) of sodium hydride (55 percent oil dispersion) are suspended in 10 ml of dry dimethylformamide and treated with 0.5 g (1.7 mmol) of ethyl 8-fluoro-5,6-dihydro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate. After completion of the gas evolution, 0.13 ml (2 mmol) of methyl iodide is added and the mixture is stirred at room temperature for 2 hours. The mixture is poured into ca 60 ml of water and extracted three times with 30 ml of chloroform each time. The combined chloroform extracts are washed with ca 30 ml of water, dried over magnesium sulphate and evaporated. After recrystallisation from ethyl acetate, there is obtained ethyl 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate of melting point 196°-197° C.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flumazenil
Reactant of Route 2
Reactant of Route 2
Flumazenil
Reactant of Route 3
Reactant of Route 3
Flumazenil
Reactant of Route 4
Reactant of Route 4
Flumazenil
Reactant of Route 5
Reactant of Route 5
Flumazenil
Reactant of Route 6
Flumazenil

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.